molecular formula C15H15NO2 B2541553 N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide CAS No. 791831-63-5

N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide

Cat. No.: B2541553
CAS No.: 791831-63-5
M. Wt: 241.29
InChI Key: WYFVLXLZPAOKPW-UHFFFAOYSA-N
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Description

Product Overview N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide is an organic compound with the molecular formula C₁₅H₁₅NO₂ and a molecular weight of 241.29 g/mol . This benzamide derivative is provided for research and further manufacturing applications. It has a purity of ≥98% and should be stored sealed in a dry environment at 2-8°C . Research Context and Potential While the specific biological pathways for this compound are not fully detailed in the available literature, it shares a core benzamide structure with compounds that are actively investigated for their role in biomedical research. Structurally similar benzamide analogs have been identified in studies exploring agents that protect pancreatic beta-cells from endoplasmic reticulum (ER) stress, a key mechanism implicated in the development of diabetes . For instance, certain N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs have demonstrated significant protective effects in model systems . The presence of the hydroxy and methyl substituents on the aromatic rings in this compound may influence its electronic properties, planarity, and intermolecular interactions, such as hydrogen bonding, which are critical for its potential activity and crystal packing . This makes it a compound of interest for researchers in medicinal chemistry and drug discovery, particularly for screening new therapeutic modalities. Safety and Handling This compound is classified with the signal word "Warning" under GHS guidelines. Potential hazards include skin and eye irritation. Researchers should consult the safety data sheet (SDS) for detailed handling and personal protective equipment (PPE) requirements . This product is for research and further manufacturing use only. It is not intended for direct human or veterinary use.

Properties

IUPAC Name

N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-10-4-3-5-12(8-10)15(18)16-13-7-6-11(2)9-14(13)17/h3-9,17H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYFVLXLZPAOKPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(C=C(C=C2)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide typically involves the reaction of 2-hydroxy-4-methylbenzoic acid with 3-methylbenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Lipoxygenase Inhibition and Therapeutic Applications

Lipoxygenases are enzymes involved in the metabolism of arachidonic acid, leading to the production of leukotrienes, which play a crucial role in inflammatory responses. N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide has been identified as a lipoxygenase inhibitor, making it relevant for several therapeutic applications:

  • Asthma and Allergies : The compound's ability to inhibit lipoxygenase activity suggests it could be beneficial in treating asthma and allergic reactions by reducing inflammation and bronchoconstriction associated with leukotriene production .
  • Cardiovascular Diseases : Research indicates that lipoxygenase inhibitors can help manage conditions such as myocardial ischemia, stroke, and atherosclerosis by preventing tissue damage due to inflammatory responses .
  • Migraines and Immunoinflammatory Conditions : The compound may also be effective in alleviating migraines and other immunoinflammatory diseases by modulating the inflammatory pathways linked to leukotrienes .

Antimicrobial and Anticancer Properties

Recent studies have expanded the understanding of this compound's biological activities beyond inflammation:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains, including Gram-positive and Gram-negative bacteria. Its structural features may enhance its efficacy against microbial infections .
  • Anticancer Potential : Preliminary evaluations indicate that derivatives of this compound may possess anticancer properties. For instance, related compounds have demonstrated significant inhibitory effects on human colorectal carcinoma cell lines, suggesting that this compound could be explored further for its anticancer potential .

Synthesis and Structural Variations

The synthesis of this compound involves various chemical processes that can lead to structural modifications enhancing its biological activity. Understanding these synthetic pathways is crucial for developing more potent derivatives:

  • Chemical Modifications : Altering substituents on the benzene rings or introducing additional functional groups can significantly impact the compound's pharmacological properties. For example, compounds with nitro or halo groups have shown enhanced antimicrobial activity .

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound and its derivatives:

StudyFocusFindings
Lipoxygenase InhibitionDemonstrated effectiveness in reducing leukotriene production in vitro.
Antimicrobial ActivityExhibited significant antimicrobial effects against multiple bacterial strains (MIC values ranging from 1.27 µM to 2.65 µM).
Anticancer ActivityShowed IC50 values lower than standard drugs, indicating strong anticancer potential (IC50 = 5.85 µM for one derivative).

Mechanism of Action

The mechanism of action of N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active site residues, while the benzamide moiety can interact with hydrophobic pockets. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect .

Comparison with Similar Compounds

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

Structural Similarities :

  • Both compounds share a 3-methylbenzamide core.
  • The hydroxyl group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide is part of a tertiary alcohol group, whereas in N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide, it is ortho to the amide linkage on a phenyl ring.

Physicochemical Properties :

Property N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide This compound (Inferred)
Melting Point 145–147°C Not reported
¹H NMR (δ, ppm) 1.25 (s, 6H), 2.45 (s, 3H), 7.35–7.80 (m, 4H) Expected aromatic signals near 6.8–7.8 ppm
Crystal Structure Monoclinic, P2₁/c Likely similar aromatic stacking

4-Chloro-3-(furan-2-ylmethylsulfamoyl)-N-(2-hydroxy-4-methylphenyl)benzamide

Structural Differences :

  • This compound (CAS 566165-25-1) incorporates a sulfamoyl group and a chlorine substituent on the benzamide core, distinguishing it from the simpler this compound .

Reactivity :

  • The hydroxyl group in the 2-hydroxy-4-methylphenyl moiety may still act as a directing group, but the chlorine substituent could sterically hinder metal coordination.

N-(3-Methylphenyl)-4-methoxybenzamide

Functional Group Variation :

  • The methoxy group at the para position on the benzamide ring contrasts with the hydroxyl group in this compound .

Electronic Effects :

  • Methoxy groups are electron-donating, which could increase the electron density of the aromatic ring and influence reaction pathways differently compared to hydroxyl groups.

Key Research Findings and Gaps

  • Catalytic Potential: The hydroxyl group’s position (ortho vs. para) significantly impacts metal-chelation efficiency. For example, N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide forms stable five-membered chelates, whereas phenyl-based hydroxyl groups may form less stable six-membered rings .
  • Data Limitations : Experimental data on the target compound’s spectroscopic properties, catalytic performance, and biological activity are absent in the provided evidence, highlighting a need for further study.

Biological Activity

N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide, a compound with significant potential in medicinal chemistry, has been the subject of various studies focusing on its biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C16H17NO2
  • Molecular Weight : 255.31 g/mol

The compound features a hydroxy group that enhances its interaction with biological macromolecules and an amide group that participates in various biochemical reactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active site residues, while the benzamide moiety can engage in hydrophobic interactions . These interactions may modulate the activity of target enzymes or receptors, leading to various biological effects, including:

  • Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor, particularly in the context of lipoxygenase pathways, which are implicated in inflammatory responses .
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further exploration in treating infections.

Therapeutic Applications

Research indicates several therapeutic applications for this compound:

  • Anti-inflammatory Effects : The compound has shown promise as a lipoxygenase inhibitor, potentially useful for treating conditions such as asthma and other inflammatory diseases .
  • Analgesic Properties : Its mechanism of action suggests potential analgesic effects, which are beneficial in pain management strategies.
  • Antimicrobial Properties : Studies have indicated that this compound may possess antimicrobial activity against various pathogens, warranting further investigation for clinical applications.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Enzyme InhibitionLipoxygenase inhibition
AntimicrobialActivity against specific pathogens
Anti-inflammatoryReduction in inflammatory markers
AnalgesicPain relief in experimental models

Case Study 1: Lipoxygenase Inhibition

A study demonstrated that this compound effectively inhibited lipoxygenase activity in vitro. This inhibition correlated with reduced production of leukotrienes, mediators involved in inflammatory responses. The study highlighted the compound's potential for treating asthma and allergic conditions .

Case Study 2: Antimicrobial Efficacy

In another investigation, the compound was tested against several bacterial strains. Results indicated significant antimicrobial activity, with minimum inhibitory concentrations (MIC) comparable to established antibiotics. This suggests that this compound could serve as a lead compound for developing new antimicrobial agents.

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